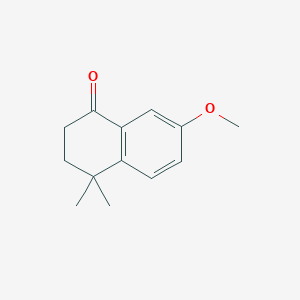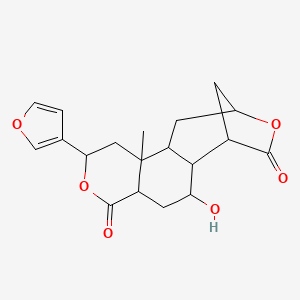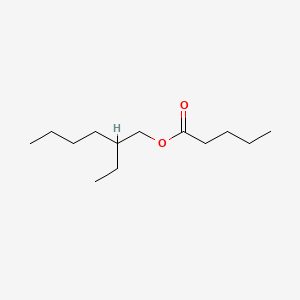
2-Ethylhexyl valerate
Overview
Description
2-Ethylhexyl valerate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction between 2-ethylhexanol and valeric acid. This compound is known for its use in various industrial applications due to its unique chemical properties, such as its low melting point and high boiling point .
Mechanism of Action
Target of Action
2-Ethylhexyl valerate, also known as 2-Ethylhexyl pentanoate, is a chemical compound with the molecular formula C13H26O2 Similar compounds like estradiol valerate and 2-ethylhexyl benzoate have been studied extensively . These compounds interact with various receptors in the body, leading to a range of physiological effects. More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that similar compounds like estradiol valerate enter target cells freely and interact with a target cell receptor . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA
Biochemical Pathways
Studies on similar compounds like di (2-ethylhexyl) phthalate (dehp) suggest that these compounds can affect various biochemical pathways . For instance, DEHP is metabolized through β-oxidation pathway
Pharmacokinetics
A study on a similar compound, 2-ethylhexyl 5-bromothiophene-2-carboxylates, provides some insights into the pharmacokinetics of such compounds . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Studies on similar compounds like dehp have shown that they can have various toxic effects, including endocrine disruption and toxicity to the reproductive, neurodevelopment, and respiratory systems
Action Environment
Environmental factors can strongly influence the action, efficacy, and stability of compounds like this compound. For instance, a study on DEHP showed that environmental factors strongly influence the leaching of phthalates from PVC microplastics into aquatic systems . Similarly, the action of this compound may be influenced by various environmental factors, but more research is needed to understand these influences.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific studies.
Dosage Effects in Animal Models
The effects of different dosages of 2-Ethylhexyl valerate in animal models are not well-documented. It is hypothesized that the effects of the compound may vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses. These hypotheses need to be confirmed through rigorous scientific studies .
Metabolic Pathways
It is hypothesized that the compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels . These hypotheses need to be confirmed through rigorous scientific studies.
Subcellular Localization
It is hypothesized that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . These hypotheses need to be confirmed through rigorous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl valerate is typically synthesized through an esterification reaction between 2-ethylhexanol and valeric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
2-Ethylhexanol+Valeric acidAcid catalyst2-Ethylhexyl valerate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, typically around 150-200°C, to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl valerate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanol and valeric acid.
Oxidation: Under oxidative conditions, the ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Ethylhexanol and valeric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Ethylhexyl valerate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of flexible plastics, as well as in the formulation of lubricants and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl oleate
- Isopropyl palmitate
- Butyl esters
- Diisononyl adipate
Comparison
2-Ethylhexyl valerate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds like 2-ethylhexyl oleate and isopropyl palmitate, this compound has a lower melting point and higher boiling point, making it suitable for applications requiring a wide temperature range. Additionally, its ester linkage provides specific interactions with biological membranes, making it a valuable compound in biomedical research .
Properties
IUPAC Name |
2-ethylhexyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-7-9-12(6-3)11-15-13(14)10-8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJUXYZQJUNUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314822 | |
| Record name | 2-Ethylhexyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-87-6 | |
| Record name | 2-Ethylhexyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




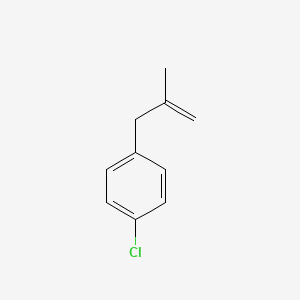
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)
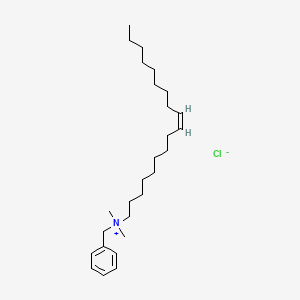
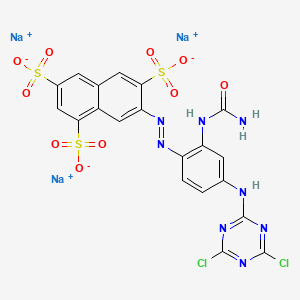

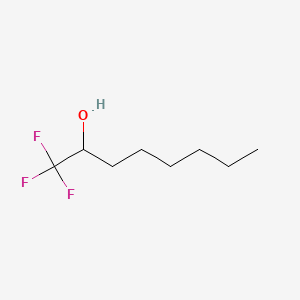
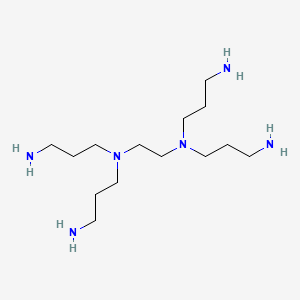
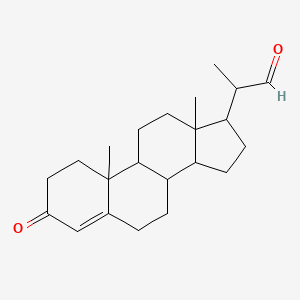
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)
